N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
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Overview
Description
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a chemical compound with a complex structure that includes a benzothiazole ring substituted with ethyl and difluoro groups, and an acetamide moiety attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Ethyl and Difluoro Groups: The ethyl and difluoro substituents are introduced via electrophilic substitution reactions using ethyl halides and fluorinating agents, respectively.
Attachment of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, where the benzothiazole derivative reacts with an acyl chloride or anhydride in the presence of a base.
Phenoxy Group Addition: The final step involves the nucleophilic substitution of the acetamide derivative with phenol or a phenoxy compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
- N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)butanamide
- N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Uniqueness
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the phenoxy group, in particular, may enhance its interaction with specific molecular targets, leading to unique applications and effects.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-2-21-16-13(19)8-11(18)9-14(16)24-17(21)20-15(22)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJNZDLVKOVCRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)COC3=CC=CC=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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